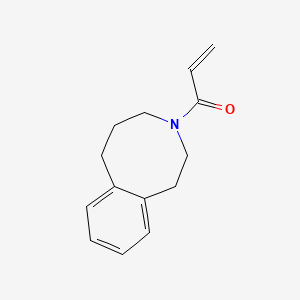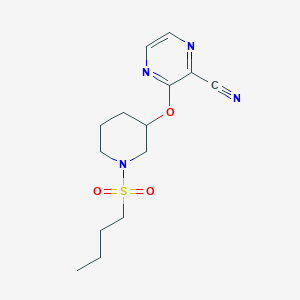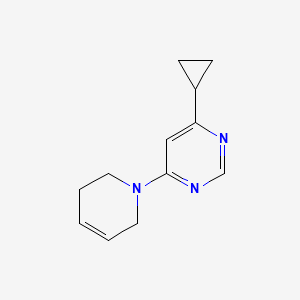![molecular formula C18H25Cl2N3O2 B2887032 N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1795358-66-5](/img/structure/B2887032.png)
N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,4-dichlorophenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide” is a complex organic compound. It contains a bipiperidine moiety, which is a type of piperidine, a common chemical structure found in many pharmaceuticals . The compound also contains a 3,4-dichlorophenyl group, which is a type of phenol that has been chlorinated at the 3 and 4 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bipiperidine ring, the introduction of the 3,4-dichlorophenyl group, and the attachment of the carboxamide group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (bipiperidine). The 3,4-dichlorophenyl group would likely contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the dichlorophenyl group could potentially increase the compound’s stability and affect its solubility .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on compounds structurally related to N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide has focused on exploring their synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry. For example, studies have delved into the synthesis and SAR of analogues of biaryl pyrazoles, investigating modifications in the aminopiperidine region to probe proximity and steric requirements. These modifications aimed to understand the impact on receptor binding affinity and efficacy, contributing to the development of compounds with potential therapeutic applications (Francisco et al., 2002).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, research has been conducted on the synthesis of polyamides with specific functional groups. For instance, polyamides containing methoxy groups have been synthesized using L-tartaric acid, resulting in polymers with significant hydrophilic properties and large optical activity, indicating their potential use in advanced material applications (Bou et al., 1993).
Catalysis and Synthetic Applications
Investigations into the catalysis and synthetic applications of related compounds have shown the utility of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research has led to the development of efficient methodologies for synthesizing carboxamides, demonstrating the compound's role in facilitating complex synthetic reactions (Takács et al., 2014).
Antitumor Activity
In the search for novel antitumor agents, derivatives of N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide have been synthesized and evaluated for their structure-activity relationships, contributing to the identification of compounds with potential antitumor activity. This research is pivotal for the development of new therapeutic agents for cancer treatment (Rewcastle et al., 1986).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.
Mode of Action
It’s likely that it interacts with its targets by binding to specific sites on the neurotransmitter transporters, thereby inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects.
Biochemical Pathways
Given its potential role as a reuptake inhibitor, it’s likely that it affects the monoaminergic pathways, which involve the neurotransmitters serotonin, norepinephrine, and dopamine . These pathways play key roles in various physiological processes, including mood regulation, sleep, and motor control.
Pharmacokinetics
Similar compounds have been found to be metabolized primarily by the liver and excreted predominantly via the renal route . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.
Result of Action
These may include mood elevation, increased alertness, and enhanced motor control .
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O2/c1-25-15-6-10-22(11-7-15)14-4-8-23(9-5-14)18(24)21-13-2-3-16(19)17(20)12-13/h2-3,12,14-15H,4-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPBEJGGCKPCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)
![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)
